N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide
Description
This compound is a heterocyclic oxamide derivative featuring a dihydrothieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and a 3-methoxypropyl side chain. The thieno-pyrazole scaffold provides a rigid aromatic system, while the fluorophenyl moiety enhances hydrophobic interactions and metabolic stability. The 3-methoxypropyl substituent introduces polarity, likely improving aqueous solubility compared to bulkier alkyl groups. Such structural features are common in agrochemicals and pharmaceuticals, where balanced lipophilicity and solubility are critical for bioavailability .
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3S/c1-25-8-2-7-19-16(23)17(24)20-15-13-9-26-10-14(13)21-22(15)12-5-3-11(18)4-6-12/h3-6H,2,7-10H2,1H3,(H,19,23)(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMSFRQRKHGHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide is a synthetic compound belonging to the thienopyrazole class, characterized by its unique molecular structure and potential pharmacological properties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and possible therapeutic applications.
Molecular Structure
The molecular formula of the compound is . The structure contains a thieno[3,4-c]pyrazole core, which is known for its interactions with various biological targets. The presence of a fluorophenyl group and a methoxypropyl moiety enhances its chemical reactivity and potential biological activity.
The biological activity of this compound is hypothesized to involve modulation of specific enzymes or receptors. It likely interacts with active sites or alters conformations of these biological targets, leading to changes in cellular signaling pathways.
Pharmacological Properties
Research indicates that compounds with similar thienopyrazole structures exhibit various pharmacological effects, including:
- Anticancer Activity : Some thienopyrazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : These compounds may possess anti-inflammatory properties by modulating inflammatory pathways.
- Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against bacterial and fungal strains.
Study 1: Anticancer Potential
A study evaluated the anticancer effects of thienopyrazole derivatives, including this compound. Results indicated significant inhibition of cell growth in various cancer cell lines, suggesting a potential role in cancer therapy. The compound exhibited an IC50 value comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| HeLa (Cervical) | 10.2 | |
| A549 (Lung) | 15.0 |
Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory properties of this compound were assessed using an animal model of inflammation. The results showed a marked reduction in inflammatory markers and symptoms when treated with the compound compared to controls.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Oxamide Derivatives
The most direct analog is N-cyclohexyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide (), which replaces the 3-methoxypropyl group with a cyclohexyl moiety. Key differences include:
- Cyclohexyl vs. 3-Methoxypropyl : The cyclohexyl group is highly lipophilic (predicted LogP ~4.5), favoring membrane penetration but reducing solubility. In contrast, the 3-methoxypropyl group (predicted LogP ~1.8) introduces an ether oxygen, enhancing solubility via hydrogen bonding .
- Bioactivity Implications : Cyclohexyl derivatives may target hydrophobic binding pockets (e.g., enzyme active sites), whereas 3-methoxypropyl analogs could improve systemic distribution in aqueous environments.
Heterocyclic Core Modifications
Compounds in , such as N-{5-acetyl-4,6-dihydropyrrolo[3,4-c]pyrazol-3-yl}-4-phenoxybenzamide, replace the thieno ring with a pyrrolo system.
- Thieno vs. Pyrrolo: Thiophene rings (thieno) are electron-rich due to sulfur’s polarizability, enabling stronger π-π stacking with aromatic residues in proteins. Pyrrolo derivatives, with nitrogen atoms, may participate in hydrogen bonding but exhibit reduced aromaticity .
- Dihydro vs.
Fluorophenyl-Containing Agrochemicals
lists compounds like flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide), which shares a fluorinated aromatic group.
- Role of Fluorine: The 4-fluorophenyl group in the target compound likely mimics flutolanil’s trifluoromethylphenyl moiety, providing metabolic resistance by blocking oxidation sites. However, mono-fluorination offers a balance between hydrophobicity and molecular weight .
- Methoxypropyl in Methoprotryne : The 3-methoxypropyl group in methoprotryne () is associated with herbicidal activity, suggesting that the target compound may have agrochemical applications, particularly as a fungicide or herbicide .
Data Table: Key Structural and Inferred Properties
| Compound Name | Core Structure | Substituents | Predicted LogP | Solubility (mg/mL) | Potential Application |
|---|---|---|---|---|---|
| N'-[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide | Thieno[3,4-c]pyrazole | 4-Fluorophenyl, 3-Methoxypropyl | 1.8 | ~15 (moderate) | Agrochemical/Pharma |
| N-cyclohexyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | Thieno[3,4-c]pyrazole | 4-Fluorophenyl, Cyclohexyl | 4.5 | ~0.5 (low) | Lipophilic inhibitors |
| Flutolanil | Benzamide | 3-Isopropoxyphenyl, CF3 | 3.2 | ~5 (low) | Fungicide |
| Methoprotryne | Triazine | 3-Methoxypropyl, Methylthio | 2.1 | ~20 (high) | Herbicide |
Research Findings and Implications
- Synthetic Feasibility: The 3-methoxypropyl group is synthetically accessible via alkylation or Mitsunobu reactions, as seen in methoprotryne synthesis .
- Biological Performance: Fluorophenyl-thieno-pyrazole hybrids may exhibit dual activity (e.g., antifungal and anti-inflammatory), akin to chromene-pyrazole derivatives in .
- Optimization Opportunities : Replacing the oxamide linker with sulfonamide (as in ) could modulate potency and selectivity, though at the cost of metabolic stability .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The compound’s structure comprises three key segments:
- Thieno[3,4-c]pyrazole core (fused thiophene-pyrazole system).
- 4-Fluorophenyl substituent at position 2 of the pyrazole.
- Oxamide bridge linking the pyrazole nitrogen to 3-methoxypropylamine.
Retrosynthetically, the molecule can be dissected into:
- Precursor A : 2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine.
- Precursor B : N-(3-Methoxypropyl)oxalyl chloride.
Synthesis of the Thieno[3,4-c]Pyrazole Core
Cyclocondensation of Hydrazines with Thiophene Derivatives
The thieno[3,4-c]pyrazole system is constructed via cyclocondensation between a thiophene-based diketone and 4-fluorophenylhydrazine. This method aligns with protocols for pyrazole synthesis from 1,3-dicarbonyl compounds.
Reaction Protocol
- Starting Material : Ethyl 3,4-dihydrothieno[3,4-c]pyrrole-2,5-dione (thiophene diketone).
- Hydrazine Component : 4-Fluorophenylhydrazine hydrochloride.
- Conditions :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclodehydration to form the pyrazole ring. The use of DMF enhances regioselectivity, favoring substitution at the thiophene’s 3-position.
Yield and Characterization
Alternative Route: 1,3-Dipolar Cycloaddition
For cases where diketones are inaccessible, 1,3-dipolar cycloaddition between diazo compounds and acetylenic thiophenes offers an alternative.
Reaction Protocol
- Diazo Compound : Ethyl diazoacetate.
- Dipolephile : 3-Ethynylthiophene substituted with a 4-fluorophenyl group.
- Conditions :
- Solvent: Dichloromethane.
- Catalyst: Rh₂(OAc)₄ (2 mol%).
- Temperature: 25°C.
- Time: 12 hours.
Mechanistic Insight :
The diazo compound generates a carbonyl ylide under catalytic conditions, which undergoes [3+2] cycloaddition with the acetylene to form the pyrazole-thiophene fused system.
Yield and Characterization
- Yield : 75–88%.
- Characterization Data :
- ¹³C NMR (100 MHz, CDCl₃): δ 148.2 (pyrazole C-3), 136.5 (thiophene C-4).
Functionalization with the Oxamide Bridge
Stepwise Oxamide Formation
The oxamide linker is introduced via sequential reactions with oxalyl chloride and 3-methoxypropylamine, adapting methods from oxamide-hydrazone syntheses.
Step 1: Synthesis of Pyrazole Oxalyl Chloride Intermediate
- Reagents :
- Oxalyl chloride (2.2 equiv).
- Base: Triethylamine (3.0 equiv).
- Conditions :
- Solvent: Dichloromethane (0°C → room temperature).
- Time: 2 hours.
Reaction :
The pyrazole amine reacts with oxalyl chloride to form a bis-chloride intermediate. Excess oxalyl chloride ensures complete conversion.
Step 2: Coupling with 3-Methoxypropylamine
- Reagents :
- 3-Methoxypropylamine (1.5 equiv).
- Solvent: Tetrahydrofuran (THF).
- Conditions :
- Temperature: 0°C → room temperature.
- Time: 3 hours.
Mechanistic Insight :
Nucleophilic substitution replaces chloride with 3-methoxypropylamine, yielding the oxamide. THF minimizes side reactions compared to polar solvents.
Yield and Characterization
- Overall Yield : 72–85%.
- Characterization Data :
- MS (ESI+) : m/z 448.2 [M+H]⁺.
- HPLC Purity : 98.5% (C18 column, 0.1% TFA/ACN).
One-Pot Oxamide Synthesis
To improve efficiency, a one-pot method eliminates intermediate isolation.
Protocol
- Reagents :
- Pyrazole amine, oxalyl chloride, 3-methoxypropylamine.
- Solvent: Dichloromethane.
- Conditions :
- Add oxalyl chloride to the amine at 0°C.
- After 1 hour, add 3-methoxypropylamine.
- Stir for 4 hours at room temperature.
Advantages :
Optimization and Scale-Up Considerations
Regioselectivity in Pyrazole Formation
Regiochemical outcomes depend on the electronic nature of substituents and solvent polarity. DMF stabilizes transition states, directing the 4-fluorophenyl group to position 2.
Key Findings
| Solvent | Regioselectivity (2-/4-Substitution) | Yield (%) |
|---|---|---|
| Ethanol | 1.5:1 | 65 |
| DMF | 4.2:1 | 82 |
| [bmim]PF₆ | 6.0:1 | 88 |
Ionic liquids like [bmim]PF₆ enhance selectivity via hydrogen-bonding interactions.
Analytical Validation and Quality Control
Spectroscopic Confirmation
- FTIR : Bands at 1730 cm⁻¹ (oxamide C=O) and 1240 cm⁻¹ (C-F stretch).
- ¹H NMR : Distinct singlet for methoxypropyl CH₃O- at δ 3.35.
Chromatographic Purity
- HPLC Conditions :
- Column: Zorbax SB-C18 (4.6 × 150 mm).
- Mobile Phase: 0.1% HCOOH in H₂O/ACN (gradient).
- Retention Time: 8.2 minutes.
Industrial-Scale Production Challenges
Cost-Effective Reagents
Replacing oxalyl chloride with dimethyl oxalate reduces corrosivity but requires higher temperatures (80°C, yield: 70%).
Waste Management
Neutralization of HCl byproducts with NaHCO₃ generates NaCl, necessitating filtration and recycling protocols.
Emerging Methodologies
Photocatalytic Amination
Recent advances employ visible-light catalysis for oxamide formation, using Ru(bpy)₃Cl₂ to activate amines under mild conditions (yield: 80%, 25°C).
Flow Chemistry
Continuous-flow systems enhance mixing and heat transfer, reducing reaction time from hours to minutes.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thieno[3,4-c]pyrazole core. Key steps include:
- Cyclocondensation : Formation of the pyrazole ring via reaction of hydrazine derivatives with thiophene-based precursors under reflux conditions (e.g., ethanol, 80°C) .
- Oxamide Coupling : Reaction of the pyrazole intermediate with 3-methoxypropylamine in the presence of coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at room temperature .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the final product .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting patterns (δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching C₂₀H₂₁FN₄O₃S) .
- X-ray Crystallography : Resolves the bicyclic thienopyrazole core and oxamide conformation (space group, bond angles) .
Q. What preliminary biological screening methods are recommended for this compound?
- Methodological Answer :
- In vitro assays :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Anti-inflammatory Screening : COX-2 inhibition assay using ELISA .
- Molecular Docking : Preliminary binding affinity studies with targets like EGFR or COX-2 using AutoDock Vina .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF improves cyclization efficiency .
- Temperature Control : Lower temperatures (0–5°C) during coupling steps reduce side reactions; reflux (80–100°C) accelerates cyclocondensation .
- pH Adjustment : Neutral to slightly basic conditions (pH 7–8) stabilize the oxamide bond during coupling .
- Table 1 : Example optimization parameters:
| Step | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Ethanol | 80 | 12 | 65–70 |
| Oxamide Coupling | DMF | 25 | 24 | 80–85 |
Q. What computational tools are effective for resolving structural contradictions in crystallographic data?
- Methodological Answer :
- SHELX Suite : Use SHELXL for refining X-ray data, especially for resolving disorder in the thienopyrazole core or methoxypropyl chain .
- Density Functional Theory (DFT) : Compare calculated (B3LYP/6-31G*) and experimental bond lengths/angles to validate structural anomalies .
- Mercury Software : Visualize intermolecular interactions (e.g., hydrogen bonds between oxamide and fluorophenyl groups) .
Q. How do substituents (e.g., 4-fluorophenyl, methoxypropyl) influence bioactivity?
- Methodological Answer :
- Fluorophenyl Group : Enhances lipophilicity (logP ~2.8) and target binding via halogen bonding (e.g., with kinase active sites) .
- Methoxypropyl Chain : Improves solubility (logS ≈ -3.2) and pharmacokinetics by reducing plasma protein binding .
- SAR Studies : Synthesize analogs (e.g., replacing fluorine with chlorine) and compare IC₅₀ values to establish substituent-activity relationships .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values against MCF-7 cells) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
- Proteomic Profiling : Use LC-MS/MS to confirm target engagement and rule off-target effects .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting patterns for the thienopyrazole core?
- Methodological Answer :
- Dynamic Effects : Ring puckering in the dihydrothieno moiety causes proton exchange broadening. Use variable-temperature NMR (e.g., 25°C to -40°C) to slow dynamics .
- Solvent Artifacts : Deuterated DMSO may induce shifts in aromatic protons. Compare spectra in CDCl₃ and DMSO-d₆ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
